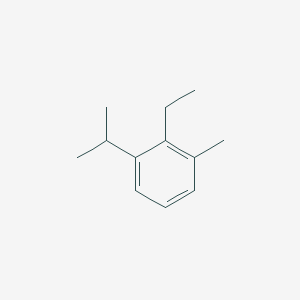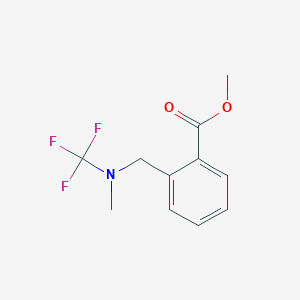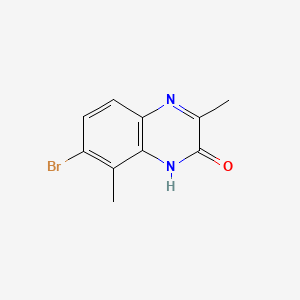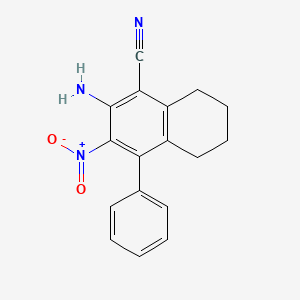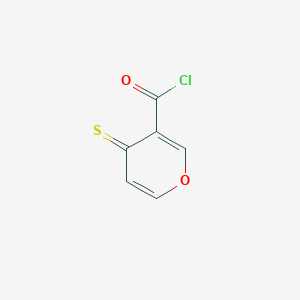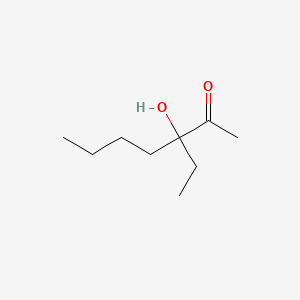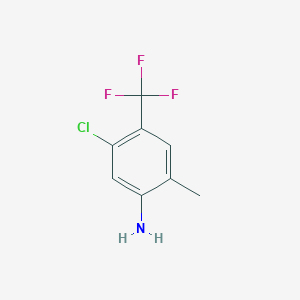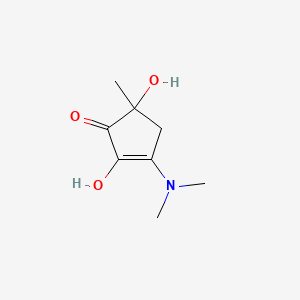
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, two hydroxyl groups, and a methyl group attached to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor under controlled conditions. For example, a reaction involving dimethylamine and a cyclopentenone derivative in the presence of a catalyst can yield the desired compound . The reaction typically requires specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce alcohol derivatives
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and have similar reactivity but differ in their overall structure and applications.
N,N-Dimethyl enaminones: These compounds also contain the dimethylamino group and are used as building blocks for synthesizing heterocyclic systems.
Uniqueness
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and the cyclopentene ring structure
Propiedades
Número CAS |
38222-35-4 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H13NO3/c1-8(12)4-5(9(2)3)6(10)7(8)11/h10,12H,4H2,1-3H3 |
Clave InChI |
ZJSXJPWKRFTYCX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C1=O)O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


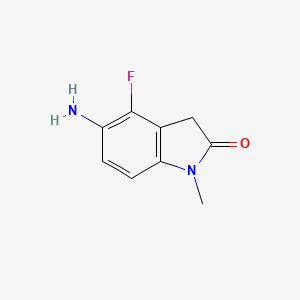
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
